5-Formylaminomethyl-3-methylisoxazole
Description
5-Formylaminomethyl-3-methylisoxazole is a substituted isoxazole derivative characterized by a formylaminomethyl (-CH₂NHCHO) group at the 5-position and a methyl group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen atoms, widely studied for their pharmacological and synthetic utility. The formylaminomethyl substituent introduces both hydrogen-bonding capacity and steric bulk, which can influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9) |
InChI Key |
VUXRPCHQEBBTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Formylaminomethyl-3-methylisoxazole with key analogs based on substituents, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The formylaminomethyl group in this compound introduces a reactive aldehyde moiety, enabling participation in Schiff base formation or nucleophilic additions. This contrasts with the simpler amino group in 5-Amino-3-methylisoxazole, which primarily engages in hydrogen bonding .
Physicochemical Properties: Derivatives of 5-Amino-3-methylisoxazole exhibit high melting points (210–242°C), attributed to strong intermolecular hydrogen bonding via the amino group. The formylaminomethyl analog likely has a lower melting point due to reduced symmetry and increased steric hindrance . Ethyl carboxylate derivatives (e.g., Ethyl 5-methylisoxazole-3-carboxylate) are more lipophilic, favoring membrane permeability in drug design .
Biological Activity: 5-Amino-3-methylisoxazole derivatives (e.g., compounds 11i–11m in ) show anti-inflammatory and antimicrobial activities, with potency linked to electron-withdrawing substituents (e.g., nitro or chloro groups) on the xanthenone moiety . Sulfamethoxazole-related compounds (e.g., 5-methylisoxazol-3-amine) are pharmacopeial standards, emphasizing their role in quality control for sulfonamide antibiotics .
Preparation Methods
Hydrazone-Mediated Cyclization (Three-Step Process)
Key Steps :
-
Acetyl Acetonitrile Formation :
-
Hydrazone Synthesis :
-
Ring-Closure and Formylation :
Advantages : High purity (>98.7% HPLC), scalable.
Limitations : Use of toxic solvents (THF) and multiple purification steps.
Nitrile Reduction and Subsequent Formylation
Procedure :
-
Nitrile Intermediate Synthesis :
-
Aminomethyl Introduction :
-
Formylation :
Advantages : Direct pathway from nitrile precursors.
Limitations : Requires high-pressure conditions for hydrogenation.
One-Pot Condensation Using Aldehydes
Reactants :
Conditions :
-
Sodium acetate catalyst, ethanol/water solvent, reflux (80°C, 6 hours).
-
Mechanism : Cyclocondensation forms the isoxazole ring, with simultaneous formyl group incorporation.
Yield : 65–75% (varies with aldehyde reactivity).
Advantages : Simplified workflow, avoids intermediate isolation.
Limitations : Moderate yields due to competing side reactions.
Comparative Analysis of Methods
Mechanistic Insights
-
Formylation Dynamics : The formylaminomethyl group is introduced via nucleophilic acyl substitution, where the amine attacks a formylating agent (e.g., formic acid mixed anhydride).
-
Steric Effects : The methyl group at the 3-position directs electrophilic substitution to the 5-position, favoring regioselectivity.
-
pH Sensitivity : Alkaline conditions (pH 10–12) are critical for stabilizing intermediates during cyclization.
Challenges and Optimization Strategies
-
Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for removing isomers.
-
Solvent Selection : Replacement of THF with 2-methyltetrahydrofuran improves safety profiles without compromising yield.
-
Catalyst Screening : Sodium acetate outperforms K₂CO₃ in one-pot syntheses by reducing side reactions .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Formylaminomethyl-3-methylisoxazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cycloaddition of nitrile oxides with alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole derivatives . Key conditions include solvent choice (e.g., dichloromethane), temperature control (0°C to room temperature), and catalyst loading (e.g., iodobenzene diacetate). Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures ensures high purity . Oxidation and reduction steps (e.g., using NaBH₄ or KMnO₄) on intermediates like Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can modulate functional groups .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., methyl and formyl groups) .
- X-ray crystallography : Determine bond lengths (e.g., C–N = 1.30–1.41 Å, N–O = 1.40–1.43 Å) and dihedral angles between aromatic rings .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
- Methodology :
- Comparative assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate experimental variables .
- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities and compare with empirical data .
- Meta-analysis : Aggregate data from multiple studies (e.g., triazole and isoxazole hybrids) to identify trends in structure-activity relationships (SAR) .
Q. How can regioselectivity challenges in nitrile oxide cycloadditions during synthesis be mitigated?
- Methodology :
- Catalyst optimization : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance regioselectivity by stabilizing transition states .
- Substituent effects : Electron-withdrawing groups on nitrile oxides favor 3,5-disubstituted isoxazole formation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction control and reduce side products .
Q. What are the critical considerations for optimizing reaction conditions to enhance purity?
- Methodology :
- Temperature gradients : Stepwise heating (e.g., 0°C → 25°C) minimizes decomposition of sensitive intermediates .
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients for challenging separations .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify byproducts early .
Safety and Analytical Protocols
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Data Interpretation and Reporting
Q. How should researchers address conflicting spectroscopic data for this compound analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
